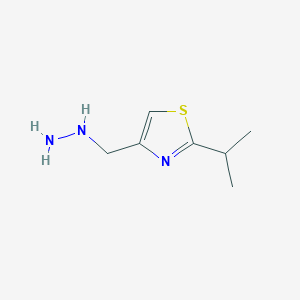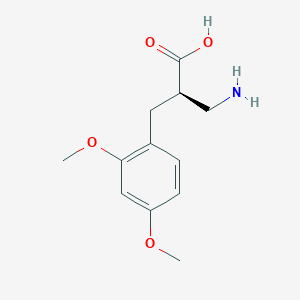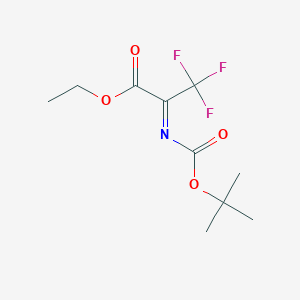
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its naphthalene core substituted with methoxy and methyl groups, along with a boronic acid functional group. It is primarily used in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is a pivotal reaction in the synthesis of biaryl compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
化学反応の分析
Types of Reactions: (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The methoxy and methyl groups on the naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Substituted Naphthalenes: Formed via electrophilic substitution reactions.
科学的研究の応用
(1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors due to its unique structural properties.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The primary mechanism of action for (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid involves its role as a boron-containing reagent in coupling reactions. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center.
類似化合物との比較
6-Methoxy-2-naphthaleneboronic acid: Similar structure but lacks the methyl group at the 6-position.
(6-Bromonaphthalen-2-yl)boronic acid: Contains a bromine atom instead of methoxy groups.
Uniqueness: (1,8-Dimethoxy-6-methylnaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and selectivity in coupling reactions. The presence of both methoxy and methyl groups enhances its versatility in various synthetic applications.
特性
分子式 |
C13H15BO4 |
|---|---|
分子量 |
246.07 g/mol |
IUPAC名 |
(1,8-dimethoxy-6-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C13H15BO4/c1-8-6-9-4-5-10(14(15)16)13(18-3)12(9)11(7-8)17-2/h4-7,15-16H,1-3H3 |
InChIキー |
UHOANPSQFOQLMB-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=C(C=C1)C=C(C=C2OC)C)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)

![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)

![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)


![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)





